molecular formula C13H12FNO B170672 4-(Benzyloxy)-3-fluoroaniline CAS No. 168268-00-6

4-(Benzyloxy)-3-fluoroaniline

Cat. No. B170672
Key on ui cas rn: 168268-00-6
M. Wt: 217.24 g/mol
InChI Key: XLEYXHRMSUPJST-UHFFFAOYSA-N
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Patent
US07728025B2

Procedure details

2.91 ml of hydrazine monohydrate and about 1 g of developed Raney nickel catalyst were added to a methanol (60 ml) solution of 4.94 g of 4-benzyloxy-3-fluoronitrobenzene, and the reaction liquid was stirred at room temperature for 2 hours. The catalyst was removed through filtration through Celite, and the solvent was evaporated away under reduced pressure to obtain the entitled compound as a yellow oily substance.
Quantity
2.91 mL
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[CH2:4]([O:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:13]=1[F:21])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>[Ni].CO>[CH2:4]([O:11][C:12]1[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][C:13]=1[F:21])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.91 mL
Type
reactant
Smiles
O.NN
Name
Quantity
4.94 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])F
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
The catalyst was removed through filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the entitled compound as a yellow oily substance

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(N)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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